BOC-NH-PEG2-propene
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Overview
Description
BOC-NH-PEG2-propene: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-NH-PEG2-propene typically involves the reaction of a PEG derivative with a Boc-protected amine. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and stored under recommended conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: BOC-NH-PEG2-propene undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then react with other functional groups.
Addition Reactions: The propene group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Addition Reactions: Reagents such as halogens, acids, and bases can be used under controlled conditions to facilitate addition reactions.
Major Products Formed:
Scientific Research Applications
BOC-NH-PEG2-propene has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
BOC-NH-PEG2-propene functions as a linker in PROTACs, which contain two different ligands connected by the PEG-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG spacer enhances the solubility and stability of the PROTAC molecule, improving its efficacy .
Comparison with Similar Compounds
BOC-NH-PEG2-CH2COOH: Another PEG-based PROTAC linker with a carboxyl group instead of a propene group.
NH2-PEG2-C2-Boc: A non-cleavable PEG linker used in antibody-drug conjugates (ADCs).
FITC-PEG-NH2: A PEG reagent with a fluorescein dye and an amine group, used for labeling biomolecules.
Uniqueness: BOC-NH-PEG2-propene is unique due to its propene group, which allows for specific addition reactions and enhances its versatility in synthetic chemistry. Its role as a PROTAC linker also distinguishes it from other PEG derivatives, making it a valuable tool in targeted protein degradation .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) |
InChI Key |
ULTNREHTPSLQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC=C |
Origin of Product |
United States |
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